molecular formula C64H107N25O19S2 B038940 3-Tyr-C-anp CAS No. 111863-73-1

3-Tyr-C-anp

Cat. No. B038940
M. Wt: 1594.8 g/mol
InChI Key: VDURFYRODPWWLV-GPMOFFLMSA-N
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Description

The compound "3-Tyr-C-anp" does not directly match any specific chemical entity in the retrieved documents. However, discussions around tyrosine-derived radicals, their synthesis, molecular structure, chemical reactions, and properties offer a conceptual framework to understand similar compounds. Tyrosine (Tyr) is an aromatic amino acid involved in various biochemical processes, including as a precursor to neurotransmitters and hormones. It's known to undergo various chemical modifications that can significantly alter its properties and functions.

Synthesis Analysis

The synthesis of tyrosine derivatives often involves complex reactions that aim to modify the aromatic ring or the side chain to introduce new functional groups or to alter the molecule's reactivity. For example, the reaction of cytochrome c and H2O2 forms a protein-centered radical on tyrosine, demonstrating the potential for creating tyrosine-based radicals with specific properties (Qian et al., 2002). Such reactions are crucial for synthesizing novel compounds with desired biological or chemical activities.

Molecular Structure Analysis

The molecular structure of tyrosine derivatives can be significantly altered through synthesis, affecting their reactivity and interaction with other molecules. Structural characterization methods such as X-ray diffraction, NMR, and mass spectrometry are vital for understanding these modifications. The crystal structure analysis of di- and triorganotin(IV) derivatives of tyrosinylphenylalanine provides insights into the coordination behavior and bonding in such compounds, revealing a distorted trigonal-bipyramidal polyhedron around the tin atom (Nath et al., 2008).

Chemical Reactions and Properties

Tyrosine and its derivatives participate in various chemical reactions, including oxidation and the formation of radicals. These reactions can significantly impact the chemical properties of the molecules, such as their reactivity towards other compounds or their stability. The study of the reactions of deprotonated tyrosine with electronically excited singlet molecular oxygen provides insights into the oxidation mechanisms and the formation of specific products (Liu et al., 2012).

Scientific Research Applications

  • Fluorescent Probe for Dopamine Detection : The C3N4-TYR hybrid serves as a highly accurate, sensitive, and simple fluorescent probe for detecting dopamine, with a detection limit as low as 3 × 10^(-8) mol L^(-1) (Li et al., 2015).

  • Protein Structure and Stability : The Tyr corner, a common feature in Greek key beta-barrel proteins, contributes significantly to the stability of Greek key connections and potentially assists in the folding of these structures (Hemmingsen et al., 1994).

  • DNA Hybridization Detection : 3-NT (Nitrotyrosine) can be used as a novel electrochemical indicator for DNA hybridization, allowing for differentiation between single- and double-stranded DNA and detecting changes in the reduction signal of 3-NT after interaction with DNA (Topkaya et al., 2018).

  • Role in Natriuretic Peptide Receptors : Rat uterine ANP (Atrial Natriuretic Peptide) receptors, which are guanylyl cyclase-coupled subtypes, stimulate the production of cGMP in the uterus, indicating a significant role in reproductive biology (dos Reis et al., 1995).

  • Chemical Rescue of Tyrosine Activity : An allene-based caging moiety and palladium de-caging reagents have been used for the chemical rescue of tyrosine activity on intracellular proteins. This method provides a general platform for chemical rescue of Tyr-dependent protein activity inside cells (Wang et al., 2016).

  • Electrochemical Detection of Tyrosine : A sensor developed using Au nanoparticles and a metal organic framework loaded with a molecularly imprinted polymer can quantitatively analyze tyrosine with excellent selectivity, stability, and reproducibility. This sensor is effective for detecting tyrosine in human serum (Chen et al., 2020).

properties

IUPAC Name

2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35+,36-,37-,38-,39-,40+,41+,42-,43-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDURFYRODPWWLV-GPMOFFLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)[C@@H](C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H107N25O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1594.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

18-de-Glu-19-de-ser-20,22-de-gly-21-de-leu-atrial natriuretic factor (4-23)NH2

CAS RN

111863-73-1
Record name Atrial natriuretic factor (4-23)NH2, de-gln(18)-de-ser(19)-de-gly(20,22)-de-leu(21)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111863731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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